Cas no 1821832-50-1 (trans-N1,N1-dimethylcyclobutane-1,3-diamine)

Technical Introduction: trans-N1,N1-dimethylcyclobutane-1,3-diamine is a chiral diamine featuring a cyclobutane backbone with dimethylamino substituents in a trans configuration. This structural arrangement imparts rigidity and steric specificity, making it a valuable intermediate in asymmetric synthesis and ligand design. Its constrained ring system enhances stereocontrol in catalytic applications, particularly in transition metal complexes for enantioselective transformations. The compound’s stability and defined geometry also support its use in pharmaceutical research, where precise stereochemistry is critical. High purity and consistent batch-to-batch reproducibility ensure reliability in advanced synthetic workflows.
trans-N1,N1-dimethylcyclobutane-1,3-diamine structure
1821832-50-1 structure
商品名:trans-N1,N1-dimethylcyclobutane-1,3-diamine
CAS番号:1821832-50-1
MF:C6H14N2
メガワット:114.188761234283
MDL:MFCD22396942
CID:5070907
PubChem ID:55285911

trans-N1,N1-dimethylcyclobutane-1,3-diamine 化学的及び物理的性質

名前と識別子

    • trans-N1,N1-dimethylcyclobutane-1,3-diamine
    • 1-N,1-N-dimethylcyclobutane-1,3-diamine
    • cis-N1,N1-dimethylcyclobutane-1,3-diamine
    • N1,N1-dimethylcyclobutane-1,3-diamine
    • (cis)-N1,N1-dimethylcyclobutane-1,3-diamine
    • (1S,3S)-N1,N1-DIMETHYLCYCLOBUTANE-1,3-DIAMINE
    • P20303
    • P20304
    • 1821832-50-1
    • 1230100-88-5
    • DB-418439
    • (1r,3r)-n1,n1-dimethylcyclobutane-1,3-diamine
    • PS-16632
    • SCHEMBL20099463
    • AKOS037651255
    • MFCD22396942
    • AKOS006353122
    • CS-0184390
    • EN300-199935
    • SCHEMBL13472090
    • N1,N1-dimethyl-1,3-Cyclobutanediamine
    • SCHEMBL25961276
    • SCHEMBL18159714
    • SCHEMBL10129989
    • CS-16253
    • 1821830-18-5
    • MDL: MFCD22396942
    • インチ: 1S/C6H14N2/c1-8(2)6-3-5(7)4-6/h5-6H,3-4,7H2,1-2H3
    • InChIKey: JNMHKIHUTNBSJN-UHFFFAOYSA-N
    • ほほえんだ: N(C)(C)C1CC(C1)N

計算された属性

  • せいみつぶんしりょう: 114.115698455 g/mol
  • どういたいしつりょう: 114.115698455 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 74.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • ぶんしりょう: 114.19

trans-N1,N1-dimethylcyclobutane-1,3-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLG1347-250MG
trans-N1,N1-dimethylcyclobutane-1,3-diamine
1821832-50-1 97%
250MG
¥ 2,257.00 2023-04-14
abcr
AB535174-100 mg
trans-N1,N1-Dimethylcyclobutane-1,3-diamine; .
1821832-50-1
100MG
€622.70 2023-07-11
Chemenu
CM431155-5g
trans-N1,N1-dimethylcyclobutane-1,3-diamine
1821832-50-1 95%+
5g
$3074 2022-12-31
eNovation Chemicals LLC
D631130-250MG
trans-N1,N1-dimethylcyclobutane-1,3-diamine
1821832-50-1 97%
250mg
$420 2024-07-21
Chemenu
CM431155-1g
trans-N1,N1-dimethylcyclobutane-1,3-diamine
1821832-50-1 95%+
1g
$1025 2022-12-31
abcr
AB535174-250mg
trans-N1,N1-Dimethylcyclobutane-1,3-diamine; .
1821832-50-1
250mg
€1223.10 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLG1347-1g
trans-N1,N1-dimethylcyclobutane-1,3-diamine
1821832-50-1 97%
1g
¥5636.0 2024-04-23
A2B Chem LLC
BA05272-100mg
trans-N1,N1-dimethylcyclobutane-1,3-diamine
1821832-50-1 90+%
100mg
$398.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLG1347-500.0mg
trans-N1,N1-dimethylcyclobutane-1,3-diamine
1821832-50-1 97%
500.0mg
¥3762.0000 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLG1347-500mg
trans-N1,N1-dimethylcyclobutane-1,3-diamine
1821832-50-1 97%
500mg
¥3762.0 2024-04-23

trans-N1,N1-dimethylcyclobutane-1,3-diamine 関連文献

trans-N1,N1-dimethylcyclobutane-1,3-diamineに関する追加情報

Recent Advances in the Study of trans-N1,N1-dimethylcyclobutane-1,3-diamine (CAS: 1821832-50-1) in Chemical Biology and Pharmaceutical Research

The compound trans-N1,N1-dimethylcyclobutane-1,3-diamine (CAS: 1821832-50-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a versatile building block in medicinal chemistry, particularly in the development of novel small-molecule inhibitors and modulators of protein-protein interactions.

One of the key breakthroughs in the study of trans-N1,N1-dimethylcyclobutane-1,3-diamine is its application in the design of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity and specificity for certain tyrosine kinases, which are often implicated in cancer progression. The researchers utilized a combination of molecular docking and kinetic assays to elucidate the binding mechanisms, revealing that the rigid cyclobutane scaffold contributes to enhanced target engagement and reduced off-target effects. These findings suggest that this compound could serve as a promising scaffold for the development of next-generation kinase inhibitors.

In addition to its role in kinase inhibition, trans-N1,N1-dimethylcyclobutane-1,3-diamine has also been investigated for its potential in modulating G protein-coupled receptors (GPCRs). A recent preprint on bioRxiv reported that this compound acts as an allosteric modulator of the adenosine A2A receptor, a GPCR involved in neuroinflammation and neurodegenerative diseases. The study employed a combination of cryo-EM and functional assays to characterize the binding site and mechanism of action, providing valuable insights into its therapeutic potential for conditions such as Parkinson's disease. The researchers noted that the dimethylamino groups of the compound play a critical role in stabilizing receptor conformations associated with biased signaling.

Another area of active research involves the use of trans-N1,N1-dimethylcyclobutane-1,3-diamine in the synthesis of peptide mimetics. A 2024 paper in ACS Chemical Biology described the incorporation of this compound into peptidomimetic scaffolds to enhance their proteolytic stability and membrane permeability. The authors demonstrated that the cyclobutane ring confers conformational rigidity, which improves the bioavailability of peptide-based therapeutics. This approach has been particularly successful in the development of inhibitors targeting protein-protein interactions involved in infectious diseases, such as those mediated by viral entry proteins.

Despite these promising developments, challenges remain in the optimization of trans-N1,N1-dimethylcyclobutane-1,3-diamine-based compounds for clinical use. Issues such as metabolic stability and in vivo toxicity need to be addressed through further structure-activity relationship (SAR) studies. Recent efforts have focused on the synthesis of fluorinated analogs to improve pharmacokinetic properties, as reported in a 2023 study in the European Journal of Medicinal Chemistry. The findings indicate that strategic fluorination can significantly enhance metabolic stability without compromising target affinity.

In conclusion, trans-N1,N1-dimethylcyclobutane-1,3-diamine (CAS: 1821832-50-1) represents a highly versatile scaffold with broad applications in drug discovery and chemical biology. Its unique structural features enable the development of compounds with high selectivity and potency, as evidenced by recent studies in kinase inhibition, GPCR modulation, and peptidomimetic design. Future research should focus on addressing the remaining challenges in drug development, such as optimizing pharmacokinetic properties and expanding the scope of targetable biological pathways. The continued exploration of this compound is expected to yield novel therapeutic agents with significant clinical impact.

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